molecular formula C27H28N2O B14212155 1H-Indole, 2-(3-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- CAS No. 827015-28-1

1H-Indole, 2-(3-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-

Cat. No.: B14212155
CAS No.: 827015-28-1
M. Wt: 396.5 g/mol
InChI Key: WHUYHFLZXBRTBI-UHFFFAOYSA-N
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Description

1H-Indole, 2-(3-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes a methoxyphenyl group and a piperidinylmethyl group attached to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 2-(3-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the methoxyphenyl group and the piperidinylmethyl group through various substitution reactions. Key reagents often include indole derivatives, methoxybenzene, and piperidine, with catalysts such as palladium or copper to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 2-(3-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes present in the compound to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1H-Indole, 2-(3-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole, 2-(3-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]-
  • 1H-Indole, 2-(3-methoxyphenyl)-3-methyl-
  • 1H-Indole, 2-(3-methoxyphenyl)-3-[(4-methyl-1-piperidinyl)methyl]-

Uniqueness

1H-Indole, 2-(3-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- is unique due to the specific combination of functional groups attached to the indole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

827015-28-1

Molecular Formula

C27H28N2O

Molecular Weight

396.5 g/mol

IUPAC Name

2-(3-methoxyphenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1H-indole

InChI

InChI=1S/C27H28N2O/c1-30-23-11-7-10-22(18-23)27-25(24-12-5-6-13-26(24)28-27)19-29-16-14-21(15-17-29)20-8-3-2-4-9-20/h2-13,18,21,28H,14-17,19H2,1H3

InChI Key

WHUYHFLZXBRTBI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C3=CC=CC=C3N2)CN4CCC(CC4)C5=CC=CC=C5

Origin of Product

United States

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